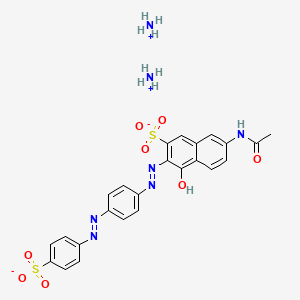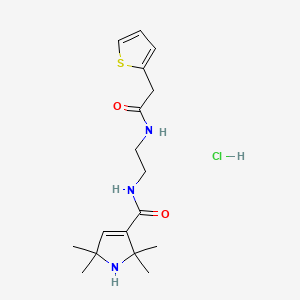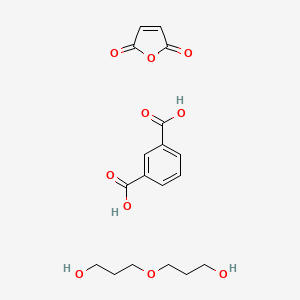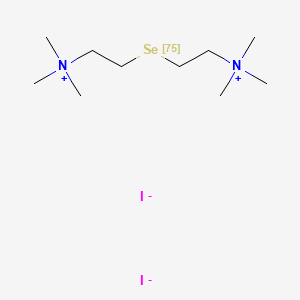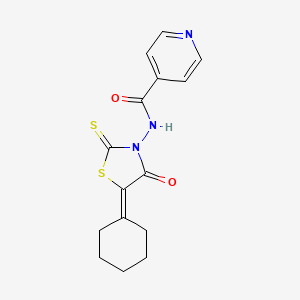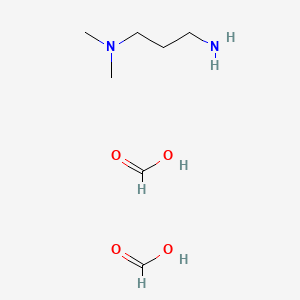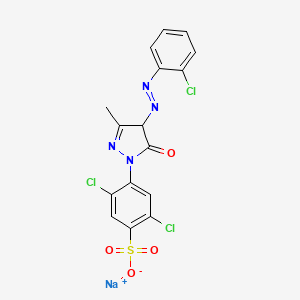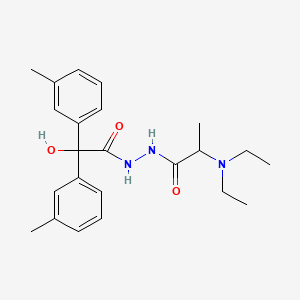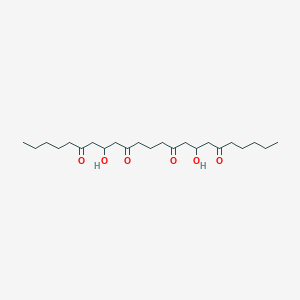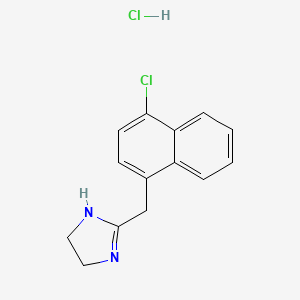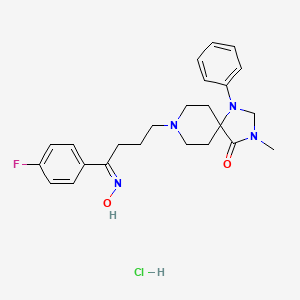
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate is an organophosphorus compound with the molecular formula C12H25O5P. It is characterized by the presence of a phosphonate group attached to a propyl chain, which is further connected to an oxirane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (3-(oxiranylmethoxy)propyl)phosphonate typically involves the reaction of phosphonic acid derivatives with alkyl halides. One common method is the microwave-assisted alkylation of phosphonic ester-acid derivatives. This process involves the use of triethylamine as a base and alkyl halides as reactants under solvent-free microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other efficient catalytic processes. The use of ionic liquids as catalysts can enhance the reaction efficiency and selectivity, making the process more sustainable and cost-effective .
化学反应分析
Types of Reactions
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the oxirane ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学研究应用
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of dipropyl (3-(oxiranylmethoxy)propyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
Similar Compounds
Dipropyl phosphonate: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
Dimethyl (3-(oxiranylmethoxy)propyl)phosphonate: Similar structure but with methyl groups instead of propyl groups, affecting its physical and chemical properties.
Dipropyl phthalate: A phthalate ester with different functional groups and applications.
Uniqueness
Dipropyl (3-(oxiranylmethoxy)propyl)phosphonate is unique due to the presence of both a phosphonate group and an oxirane ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
148288-76-0 |
|---|---|
分子式 |
C12H25O5P |
分子量 |
280.30 g/mol |
IUPAC 名称 |
2-(3-dipropoxyphosphorylpropoxymethyl)oxirane |
InChI |
InChI=1S/C12H25O5P/c1-3-6-16-18(13,17-7-4-2)9-5-8-14-10-12-11-15-12/h12H,3-11H2,1-2H3 |
InChI 键 |
IXWMGSWGLXIROE-UHFFFAOYSA-N |
规范 SMILES |
CCCOP(=O)(CCCOCC1CO1)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


